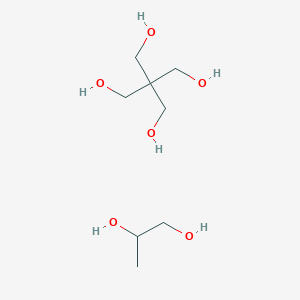![molecular formula C37H53N5O7S B1255882 ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B1255882.png)
ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate: is a novel fluorescent label with a coumarin structure. It is characterized by strong absorption, high fluorescence quantum yield, large Stokes-shift, good photostability, and low molecular weight . This compound is particularly suitable for labeling proteins, DNA, RNA, and other biomolecules, making it a valuable tool in various life science applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate involves the coupling of ATTO 425 with biotin. The biotin derivative can be synthesized by reacting ATTO 425 with biotin in the presence of appropriate coupling agents . The reaction conditions typically involve the use of polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to dissolve the reactants . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using chromatographic techniques and stored under conditions that protect it from moisture and light .
Chemical Reactions Analysis
Types of Reactions: ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The NHS-ester of ATTO 425 reacts with amino groups of proteins and other biomolecules.
Click Chemistry: The azide or alkyne modifications of ATTO 425 can be used in Huisgen cycloaddition reactions.
Bioorthogonal Reactions: The tetrazine derivative reacts with strained alkenes or alkynes.
Common Reagents and Conditions:
NHS-ester Reactions: These reactions are carried out in anhydrous DMF or DMSO with the pH adjusted to ensure the amino group is non-protonated.
Click Chemistry: Reactions are typically performed in the presence of copper catalysts under mild conditions.
Bioorthogonal Reactions: These reactions are carried out under physiological conditions without the need for catalysts.
Major Products:
Labeled Proteins and Biomolecules: The primary products of these reactions are proteins and other biomolecules labeled with this compound.
Scientific Research Applications
Chemistry: ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is used in high-sensitivity detection techniques, including single-molecule spectroscopy .
Biology: It is employed in labeling proteins, DNA, and RNA for various biological assays, including fluorescence in situ hybridization (FISH) and flow cytometry (FACS) .
Medicine: The compound is used in diagnostic assays to detect biotin-binding proteins such as avidin and streptavidin .
Industry: this compound is used in the development of biosensors and other analytical devices .
Mechanism of Action
The mechanism of action of ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate involves its ability to bind to biotin-binding proteins such as avidin and streptavidin . The high fluorescence quantum yield and photostability of ATTO 425 make it an excellent fluorescent label for detecting these proteins . The biotin moiety allows for specific binding to biotin-binding sites, facilitating the detection and quantification of target molecules .
Comparison with Similar Compounds
- ATTO 488 biotin derivative
- ATTO 550 biotin derivative
- ATTO 647N biotin derivative
Comparison: ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is unique due to its high fluorescence quantum yield, large Stokes-shift, and low molecular weight . Compared to other ATTO biotin derivatives, ATTO 425 offers better photostability and is particularly suitable for single-molecule detection applications .
Properties
Molecular Formula |
C37H53N5O7S |
|---|---|
Molecular Weight |
711.9 g/mol |
IUPAC Name |
ethyl 6,8,8-trimethyl-2-oxo-9-[4-oxo-4-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylamino]butyl]-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate |
InChI |
InChI=1S/C37H53N5O7S/c1-5-48-34(45)26-19-24-18-25-23(2)21-37(3,4)42(28(25)20-29(24)49-35(26)46)17-11-14-32(44)39-16-10-6-9-15-38-31(43)13-8-7-12-30-33-27(22-50-30)40-36(47)41-33/h18-20,23,27,30,33H,5-17,21-22H2,1-4H3,(H,38,43)(H,39,44)(H2,40,41,47) |
InChI Key |
LPVYZZMUDCZDQO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



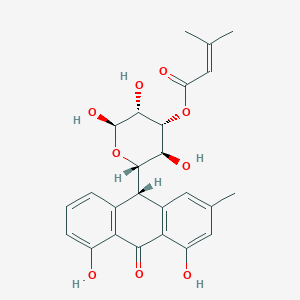
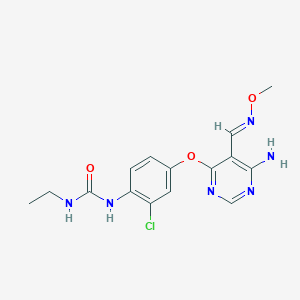
![6-[(3E,5E,7S)-5,7-dimethyl-2-oxonona-3,5-dienyl]-2,4-dihydroxy-3-methylbenzaldehyde](/img/structure/B1255804.png)
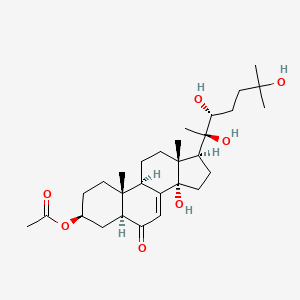
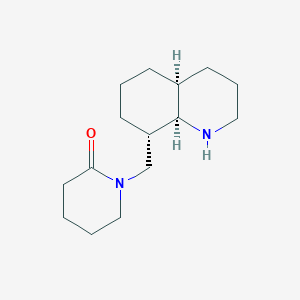
![5,6-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B1255808.png)
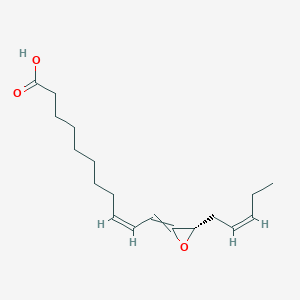
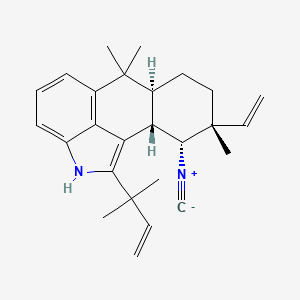
![(6aR,9R,9aR)-9-acetyl-5-chloro-3-[(1E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methyl-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione](/img/structure/B1255812.png)

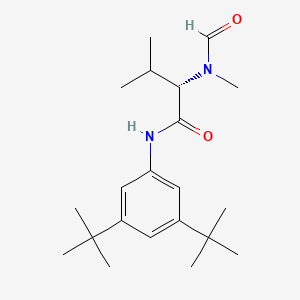
![[Epicatechin-(4beta->8)]5-epicatechin](/img/structure/B1255820.png)
